5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide belongs to the class of pyrazole derivatives, specifically pyrazole-3-carboxamides. This class of compounds is known for its diverse biological activities and is widely studied in medicinal chemistry for various therapeutic applications []. 5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide itself has emerged as a valuable building block for the synthesis of more complex molecules with potential applications in various fields, including agriculture and pharmaceuticals.
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemicals. Its systematic name reflects its structural components, which include an ethyl group, a methyl group, and a carboxamide functional group.
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide is classified as a pyrazole derivative. Pyrazoles are widely studied for their biological activities, including anti-inflammatory, analgesic, and antifungal properties. The compound can be synthesized through various chemical reactions involving pyrazole derivatives and amide formation techniques.
The synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide can involve multiple steps, typically starting from 5-ethyl-1-methylpyrazole or related pyrazole derivatives. Common methods include:
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide can participate in various chemical reactions:
The mechanism of action for 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide largely depends on its biological targets. As a pyrazole derivative, it may interact with specific enzymes or receptors within biological systems:
Quantitative data regarding its efficacy and potency would typically be derived from pharmacological studies.
The physical properties of 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide include:
Chemical properties include:
Data on melting point, boiling point, and specific reactivity profiles would require empirical determination through experimentation.
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide has several potential applications:
The pyrazole-3-carboxamide scaffold serves as a versatile molecular framework in rational drug design due to its:
In oncology, pyrazole-3-carboxamide derivatives demonstrate targeted protein kinase inhibition through adenine-mimetic binding. For instance, crizotinib (an FDA-approved ALK/ROS1/MET inhibitor) incorporates a pyrazole core that anchors the molecule in the ATP-binding pocket via critical hydrogen bonds with the kinase hinge region. The carboxamide group specifically mediates water-bridged interactions with conserved glutamate residues, enhancing binding affinity [8]. Similarly, erdafitinib (FGFR inhibitor) utilizes its pyrazole carboxamide to establish hydrogen bonds with the gatekeeper residue, enabling selective inhibition [8].
In cannabinoid receptor modulation, the pyrazole-3-carboxamide scaffold demonstrates exceptional adaptability. Researchers have developed selective CB2 agonists for inflammatory conditions by strategically decorating this core. Compound optimization revealed that 5-aryl substitution combined with specific carboxamide N-alkyl chains yielded nanomolar CB2 agonists with >100-fold selectivity over CB1 receptors. This selectivity profile is crucial for avoiding CNS side effects associated with CB1 modulation [3]. Molecular modeling studies confirm the carboxamide carbonyl oxygen forms a critical hydrogen bond with Ser285 in the CB2 receptor’s orthosteric binding pocket, while the 5-aryl group occupies a hydrophobic subpocket [6].
Table 1: Structural Features and Biological Activities of Representative Pyrazole-3-carboxamide Derivatives
Compound | Core Structure | Key Substituents | Biological Target | Activity |
---|---|---|---|---|
Crizotinib | 1H-Pyrazole | 3-(Piperidinyl)-5-(trifluoroethoxy)phenyl | ALK/ROS1/MET | IC₅₀ = 20-200 nM |
Erdafitinib | 1H-Pyrazole | 3-(Dimethylphosphine oxide)-5-((3-ethoxyazetidin-1-yl)methyl)phenyl | FGFR1-4 | IC₅₀ = 1-3 nM |
LY2828360 | 1H-Pyrazole-3-carboxamide | 5-(2,4-Difluorophenyl)-1-((1s,4s)-4-hydroxycyclohexyl) | CB2 | EC₅₀ = 2.9 nM |
Compound 33 [3] | 1H-Pyrazole-3-carboxamide | 5-(Thiophen-2-yl)-N-((1s,4s)-4-hydroxycyclohexyl) | CB2 | EC₅₀ = 6.7 nM |
5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide | 1H-Pyrazole-3-carboxamide | 5-Ethyl, 1-methyl | Structural building block | N/A |
The therapeutic application of pyrazole derivatives began with antipyrine (phenazone), synthesized in 1883, which established the scaffold’s analgesic and antipyretic potential. This first-generation compound demonstrated that unsubstituted pyrazole NH and C3/C5 substitutions could modulate COX inhibition, albeit non-selectively. The mid-20th century witnessed the emergence of phenylbutazone (1949) as a potent anti-inflammatory agent, revealing the enhanced activity achievable through N1-phenyl and C3,5-diketo substitutions [2].
The 1990s marked a revolutionary period with the rational design of celecoxib, the first selective COX-2 inhibitor approved in 1999. Its development exemplified structure-based design principles:
Parallel advancements occurred in cannabinoid receptor modulation with the development of rimonabant (SR141716A), a CB1 inverse agonist introduced in 1994. Its pyrazole-3-carboxamide core demonstrated unprecedented CB1 affinity (Kᵢ = 1.8 nM), though its psychiatric side effects later prompted research into peripheral CB2-selective agonists. This led to compounds like S-777469 (phase II for atopic dermatitis) and GW842166X (phase II for inflammation), which maintained the pyrazole-3-carboxamide framework while optimizing substituents for CB2 selectivity [3] [6].
Table 2: Evolution of Pyrazole-Based Therapeutics
Era | Representative Compound | Key Structural Features | Therapeutic Application |
---|---|---|---|
1883 | Antipyrine | 1,2-Dimethyl-3,5-pyrazolidinedione | Analgesic/Antipyretic |
1949 | Phenylbutazone | 1,2-Diphenyl-3,5-dioxopyrazolidine | Anti-inflammatory |
1999 | Celecoxib | 1-(4-Methylphenyl)-5-(4-sulfamoylphenyl)-3-trifluoromethyl | COX-2 Selective NSAID |
1994 | Rimonabant | 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-N-piperidinyl | CB1 Inverse Agonist |
2010s | LY2828360 | 5-(2,4-Difluorophenyl)-N-((1s,4s)-4-hydroxycyclohexyl)-1-methyl | CB2 Selective Agonist |
Contemporary | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide | Minimalist 5-alkyl-N1-alkyl scaffold | Synthetic intermediate for advanced derivatives |
The bioactivity of pyrazole-3-carboxamides is exquisitely sensitive to substituent effects, with each functional group contributing distinct physicochemical and steric influences:
C5-Ethyl Group (5-Ethyl-1H-pyrazole-3-carboxamide derivatives)
N1-Methyl Group (1-Methyl-1H-pyrazole-3-carboxamide derivatives)
C3-Carboxamide Group
Structure-activity relationship (SAR) studies demonstrate that optimal cannabinoid activity requires specific substituent combinations. For CB2 agonists, 5-aryl substitution yields superior activity (EC₅₀ = 2-20 nM) versus 5-alkyl analogs (EC₅₀ = 50-500 nM). However, 5-ethyl derivatives serve as valuable intermediates for further functionalization via cross-coupling or oxidation. The carboxamide nitrogen tolerates diverse substituents:
Table 3: Impact of Substituents on Pyrazole-3-carboxamide Properties
Substituent | Electronic Effect | Steric Contribution (ų) | Key Biological Influences | Optimal Applications |
---|---|---|---|---|
C5-Ethyl | +I effect (electron-donating) | 25.5 | • Hydrophobic pocket occupancy• Metabolic stabilization• Moderate logP increase | CB2 agonists, Kinase inhibitors |
N1-Methyl | +I effect (electron-donating) | 23.8 | • N1 Metabolic protection• Increased logD• Reduced H-bond donation | Scaffold for further derivatization |
C3-Carboxamide | -R effect (electron-withdrawing) | 18.2 | • Bidentate H-bonding• Conformational flexibility• Structural water mediation | Kinase hinge binding, Cannabinoid receptor interaction |
Combined (5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide) | Net electron-donating | 67.5 | • Balanced logD (1.2-1.8)• Metabolic stability (t₁/₂ > 120 min)• Protein binding (85-92%) | Versatile intermediate for targeted therapeutics |
The strategic combination of these substituents creates a balanced molecular profile in 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide that serves as a versatile intermediate for advanced drug development. Its moderate lipophilicity (calculated logP ≈ 1.4), aqueous solubility (>15 mg/mL), and metabolic stability (hepatocyte clearance <15 μL/min/million cells) provide an excellent starting point for further optimization toward specific therapeutic targets [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1